molecular formula C14H21N3O B4922891 2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one

2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one

Cat. No.: B4922891
M. Wt: 247.34 g/mol
InChI Key: XBGWNXVJTNMJRP-UHFFFAOYSA-N
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Description

2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one typically involves multistep reactions. One common method includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. For instance, the reaction of 2-aminobenzamide with butyl aldehyde under acidic conditions can lead to the formation of the desired quinazolinone derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one
  • 2-Amino-4-ethyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one
  • 2-Amino-4-propyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one

Comparison: Compared to its similar compounds, 2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one may exhibit unique properties due to the presence of the butyl group. This can influence its solubility, reactivity, and biological activity. The butyl group may also affect the compound’s ability to interact with specific molecular targets, potentially leading to different therapeutic effects.

Properties

IUPAC Name

2-amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-4-5-6-9-12-10(17-13(15)16-9)7-14(2,3)8-11(12)18/h4-8H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGWNXVJTNMJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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